![molecular formula C11H9BrN2O B1607049 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one CAS No. 61938-65-6](/img/no-structure.png)

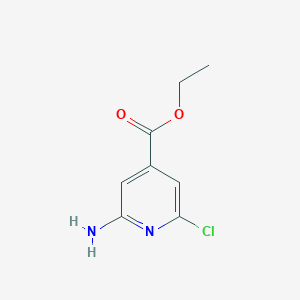

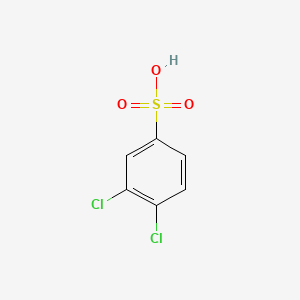

7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one . The 2,3-dihydropyrrole unit is a privileged heterocycle found in many pharmacologically active natural products .

Synthesis Analysis

Significant recent advances in the synthesis of this heterocycle have led to intense interest in the development of new drug candidates . A metal-free sequential decarbonylative annulation of N-cyanamides has been used for the construction of 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones .Chemical Reactions Analysis

The reactions of similar compounds with a number of acids (НCl, CF3COOH, H2SO4, polyphosphoric acid, CF3SO2OH) and halogenating agents (I2, Br2, NIS, NBS) have been studied . CF3SO2OH can be successfully applied in the synthesis of linear 1-methyl-2,3-dihydropyrrolo [2,1-b]quinazolin-9 (1H)-ones .科学的研究の応用

Synthesis and Biological Evaluation

Novel derivatives of dihydropyrrolo[2,1-b]quinazolin-9(1H)-one have been synthesized and evaluated for their biological activities, including in vitro cytotoxicity against human cancer cell lines and potential antimalarial activity. These compounds are prepared through complex chemical reactions, such as PdCl2-mediated endo-dig cyclization, and evaluated for their potential in combating diseases like malaria and cancer. The research by Mphahlele, Khoza, and Mabeta (2016) demonstrates the synthesis of these compounds and their preliminary evaluation, showing significant cytotoxicity against certain cancer cell lines (Mphahlele, Khoza, & Mabeta, 2016).

Anti-inflammatory and Analgesic Screening

A series of 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones, which are structurally related to 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, have been synthesized and screened for their anti-inflammatory and analgesic activities. Eweas et al. (2012) reported that these compounds showed good analgesic and anti-inflammatory activity in comparison to the reference standard indomethacin. This highlights the potential use of these compounds in developing new treatments for pain and inflammation (Eweas, El-Nezhawy, Baiuomy, & Awad, 2012).

Anticancer Evaluation

Further research into quinazoline derivatives, including those related to this compound, has revealed their potential as chemotherapeutic anti-cancer drugs. Khodair, Alsafi, and Nafie (2019) synthesized 3-substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-ones and evaluated them for in vitro cytotoxic activity against cancer cell lines, showing effective anti-proliferative activity. This research suggests the potential of these derivatives in developing new anti-cancer therapies (Khodair, Alsafi, & Nafie, 2019).

Antiviral Activities

Some quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antiviral activities against various respiratory and biodefense viruses, demonstrating the potential application of these compounds in antiviral drug development. The research by Selvam et al. (2007) highlights the importance of these compounds in combating viral infections, including influenza and severe acute respiratory syndrome corona virus (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).

特性

IUPAC Name |

7-bromo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-7-3-4-9-8(6-7)11(15)14-5-1-2-10(14)13-9/h3-4,6H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZLOVUMOQAAGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=C(C=C(C=C3)Br)C(=O)N2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357441 |

Source

|

| Record name | Pyrrolo[2,1-b]quinazolin-9(1H)-one, 7-bromo-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61938-65-6 |

Source

|

| Record name | Pyrrolo[2,1-b]quinazolin-9(1H)-one, 7-bromo-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-one](/img/structure/B1606973.png)

![Indeno[1,2-c]isochromene-5,11-dione](/img/structure/B1606987.png)